Luteoliflavan

Catalog No.
S568262
CAS No.
446-06-0
M.F
C15H14O5
M. Wt
274.27 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Luteoliflavan

CAS Number

446-06-0

Product Name

Luteoliflavan

IUPAC Name

(2S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-5,7-diol

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

InChI

InChI=1S/C15H14O5/c16-9-6-12(18)10-2-4-14(20-15(10)7-9)8-1-3-11(17)13(19)5-8/h1,3,5-7,14,16-19H,2,4H2/t14-/m0/s1

InChI Key

GWCPBEMISACTHQ-AWEZNQCLSA-N

SMILES

C1CC2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O

Canonical SMILES

C1CC2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O

Isomeric SMILES

C1CC2=C(C=C(C=C2O[C@@H]1C3=CC(=C(C=C3)O)O)O)O

Description

Luteoliflavan is a tetrahydroxyflavan in which the four hydroxy groups are located at positions 3', 4', 5 and 7. It has a role as a plant metabolite. It derives from a hydride of a (2S)-flavan.

Luteoliflavan is a flavonoid compound derived from the flavanone class, characterized by its unique structure and properties. It is part of a larger family of flavonoids, which are polyphenolic compounds widely distributed in the plant kingdom. Luteoliflavan is specifically known for its role as an intermediate in the biosynthesis of other flavonoids and has garnered attention due to its potential biological activities.

Luteoliflavan can be synthesized through various enzymatic pathways involving chalcone synthase and chalcone isomerase, which catalyze the formation of flavanones from chalcones. The conversion of luteoforol, another related compound, to luteoliflavan demonstrates its chemical reactivity, as luteoforol is an unstable intermediate that rapidly transforms into luteoliflavan under specific conditions . The key reactions in its biosynthesis involve:

  • Chalcone Synthase: Converts malonyl-CoA and p-coumaroyl-CoA into chalcones.
  • Chalcone Isomerase: Isomerizes chalcones to form flavanones.
  • Flavanone 3-Hydroxylase: Hydroxylates flavanones to produce dihydroflavonols, which can further lead to luteoliflavan.

Luteoliflavan exhibits several biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Its ability to scavenge free radicals positions it as a potential therapeutic agent in combating oxidative stress-related diseases. Additionally, studies have indicated that luteoliflavan may influence cellular signaling pathways, contributing to its anti-inflammatory effects .

The synthesis of luteoliflavan can occur through both natural biosynthetic pathways in plants and synthetic organic chemistry methods. Natural synthesis involves the enzymatic transformation of flavanones through various plant tissues. Synthetic methods may include:

  • Chemical Synthesis: Utilizing organic reactions to construct the luteoliflavan molecule from simpler precursors.
  • Biotechnological Approaches: Employing plant cell cultures or microbial fermentation processes to produce luteoliflavan in controlled environments.

Luteoliflavan has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it may be developed into drugs for treating inflammatory diseases or oxidative stress-related conditions.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing skin aging.
  • Food Industry: Luteoliflavan may be used as a natural preservative or functional ingredient due to its health benefits.

Studies on the interactions of luteoliflavan with other compounds have shown that it can modulate the activity of various enzymes and receptors, enhancing or inhibiting their functions. For instance, research indicates that luteoliflavan interacts with cellular signaling pathways that regulate inflammation and apoptosis . Further investigation into these interactions could provide insights into its therapeutic potential.

Luteoliflavan shares structural similarities with other flavonoids but possesses unique characteristics that differentiate it from them. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
LuteoforolFlavan 4-olAn unstable precursor to luteoliflavan .
QuercetinFlavonolKnown for strong antioxidant properties; more stable than luteoliflavan.
KaempferolFlavonolSimilar antioxidant properties but different hydroxylation pattern.
ApigeninFlavoneExhibits anti-inflammatory effects; structurally distinct from luteoliflavan.

Luteoliflavan's uniqueness lies in its specific reactivity and potential applications in health-related fields, distinguishing it from more commonly studied flavonoids like quercetin and kaempferol.

XLogP3

1.3

Wikipedia

Luteoliflavan

Dates

Modify: 2024-02-18

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